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molecular formula C11H22O B090771 Undecanal CAS No. 112-44-7

Undecanal

Cat. No. B090771
M. Wt: 170.29 g/mol
InChI Key: KMPQYAYAQWNLME-UHFFFAOYSA-N
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Patent
US06649757B2

Procedure details

Also, in the method of preparing a mixture of cyclododecanol with cyclododecanone by oxidizing cyclododecane with a molecular oxygen-containing gas, undecylaldehyde is produced as a by-product and is contained in refined cyclododecanone fraction obtained by distillation of the mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:13])C[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C1(=O)CCCCCCCCCCC1.C1CCCCCCCCCCC1>>[CH:1](=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCCCCCCCC1
Step Three
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Also, in the method of preparing
ADDITION
Type
ADDITION
Details
containing gas

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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